
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline, also known as DBTHQ, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. DBTHQ has gained significant attention in recent years due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that its biological activities may be due to its ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and modulate signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and lipid peroxidation products, increase the activity of antioxidant enzymes, and modulate the expression of genes involved in inflammation and cell proliferation. 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it a useful tool for studying various disease processes. However, there are also some limitations to using 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline and to optimize its pharmacological properties for use in vivo.
合成法
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with succinic anhydride followed by oxidation with potassium permanganate. The final product is obtained after purification through recrystallization.
科学的研究の応用
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1,4-bis(3,4-dihydro-2H-quinolin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(23-15-5-9-17-7-1-3-11-19(17)23)13-14-22(26)24-16-6-10-18-8-2-4-12-20(18)24/h1-4,7-8,11-12H,5-6,9-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDRZVXXGYGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-di(3,4-dihydroquinolin-1(2H)-yl)butane-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
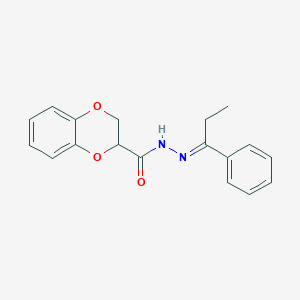
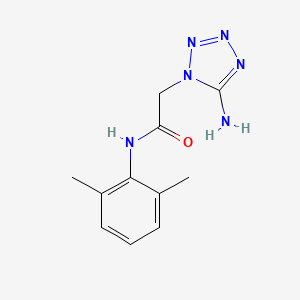

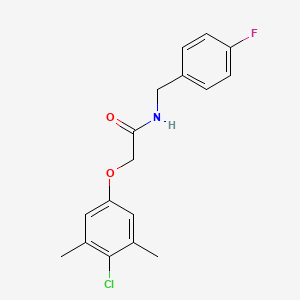

![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)
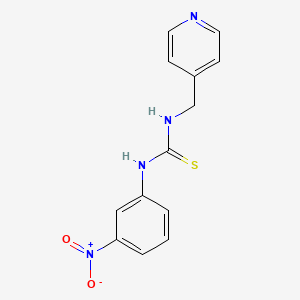
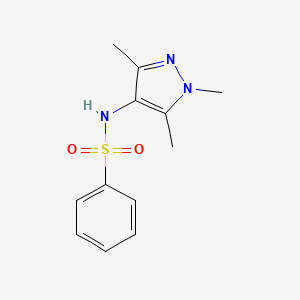

![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)